molecular formula C19H23NO6 B12459176 N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine

N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine

Cat. No.: B12459176
M. Wt: 361.4 g/mol
InChI Key: YRDDIMAXVMGUKA-CVRLYYSRSA-N
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Description

(2S)-4-METHYL-2-{2-[(4-METHYL-2-OXOCHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromenyl group, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-METHYL-2-{2-[(4-METHYL-2-OXOCHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromenyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the propanamido group: This step involves the reaction of the chromenyl intermediate with a suitable amine under conditions that promote amide bond formation.

    Introduction of the pentanoic acid moiety: This can be done through esterification followed by hydrolysis to yield the final acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-METHYL-2-{2-[(4-METHYL-2-OXOCHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromenyl group to a dihydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amido and chromenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s chromenyl group may exhibit biological activities such as antioxidant or anti-inflammatory effects.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (2S)-4-METHYL-2-{2-[(4-METHYL-2-OXOCHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes or receptors involved in biological pathways. The chromenyl group, in particular, is known to interact with various proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-4-METHYL-2-{2-[(4-METHYL-2-OXOCHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID apart is its unique combination of a chromenyl group with an amido and pentanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid

InChI

InChI=1S/C19H23NO6/c1-10(2)7-15(19(23)24)20-18(22)12(4)25-13-5-6-14-11(3)8-17(21)26-16(14)9-13/h5-6,8-10,12,15H,7H2,1-4H3,(H,20,22)(H,23,24)/t12?,15-/m0/s1

InChI Key

YRDDIMAXVMGUKA-CVRLYYSRSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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